molecular formula C14H21ClN2O2 B14771262 benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride

benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride

Cat. No.: B14771262
M. Wt: 284.78 g/mol
InChI Key: BRNSLUYJWJSTMK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with ((cis-4-methylpyrrolidin-3-yl)methyl)amine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity .

Chemical Reactions Analysis

Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride can be compared with other similar compounds, such as:

  • Benzyl ((trans-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride
  • Benzyl ((cis-4-ethylpyrrolidin-3-yl)methyl)carbamate hydrochloride

These compounds share similar structures but differ in the position or type of substituents on the pyrrolidine ring. The uniqueness of Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride lies in its specific configuration and the resulting chemical properties .

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-15-8-13(11)9-16-14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3,(H,16,17);1H

InChI Key

BRNSLUYJWJSTMK-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1CNC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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